molecular formula C21H21N3O5S B2432978 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034384-89-7

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2432978
CAS No.: 2034384-89-7
M. Wt: 427.48
InChI Key: PGLQNNIAJDDSJK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a combination of furan, pyridine, morpholine, and benzamide moieties

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The compound acts as an inhibitor of the enzyme Cytochrome P450 2A6 . The amine side chain of the compound coordinates to the heme iron of the enzyme . The pyridyl moiety is positioned to accept a hydrogen bond from Asn297, and all three inhibitors exhibited orthogonal aromatic-aromatic interactions with protein side chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the morpholinosulfonyl group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride derivative, typically under basic conditions.

    Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under conditions such as amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under conditions such as treatment with strong oxidizing agents.

    Reduction: The compound can be reduced under conditions such as catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, under conditions such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan and pyridine oxides, while reduction can lead to the formation of fully saturated rings.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide analogs: Compounds with similar structures but different substituents on the furan, pyridine, or benzamide rings.

    Other furan-pyridine derivatives: Compounds that contain both furan and pyridine rings but with different functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(23-14-16-12-18(15-22-13-16)20-2-1-9-29-20)17-3-5-19(6-4-17)30(26,27)24-7-10-28-11-8-24/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQNNIAJDDSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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